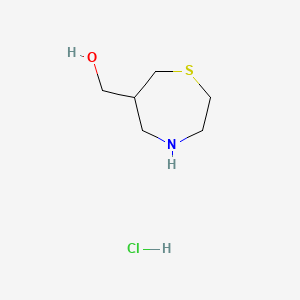

![molecular formula C5H2BrClN4 B6609681 2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine CAS No. 2641793-83-9](/img/structure/B6609681.png)

2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine” is a complex organic compound. It belongs to the class of compounds known as triazolopyridazines, which are heterocyclic compounds with a structure based on a triazole ring fused to a pyridazine ring . These types of compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Synthesis Analysis

The synthesis of triazolopyridazines and their derivatives involves various synthetic approaches . For instance, a series of pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives was synthesized through the condensation reaction of 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine with 4-amino-5-methyl-3-mercapto-1,2,4-triazole .Molecular Structure Analysis

Triazolopyridazines have a unique molecular structure that allows them to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

Triazolopyridazines are involved in a variety of chemical reactions due to their unique structure. They can undergo various transformations, including condensation reactions, to form new compounds .Scientific Research Applications

Anti-Diabetic Activity

2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine: has shown promise in the field of diabetes research. Specifically, it has contributed to the development of the FDA-approved anti-diabetes type 2 drug sitagliptin phosphate . Sitagliptin is a dipeptidyl peptidase 4 (DPP-4) inhibitor, which helps regulate blood glucose levels by enhancing insulin secretion and reducing glucagon release .

Neurokinin-3 Receptor Antagonists for Sex Hormone Disorders

Researchers have explored N-acyltriazolopiperazine derivatives, including those based on the triazolo[1,5-b]pyridazine scaffold, as potential neurokinin-3 receptor antagonists. These compounds hold promise as therapeutics for sex hormone disorders .

Antitumor Effects

A hybrid molecule containing a 2-aminopyrimidine/triazolopiperazine scaffold, which includes elements from 2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine , has demonstrated potent antitumor effects. This research opens avenues for cancer treatment .

P2X7 Antagonists for Inflammatory Conditions

Several P2X7 antagonists based on the triazolo[1,5-b]pyridazine core have been investigated as potential drug candidates for treating inflammatory conditions. These include rheumatoid arthritis, neuropathic pain, and inflammatory pain .

Cardiovascular Disorders and Hyperproliferative Disorders

2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine: has also found applications in the treatment of cardiovascular disorders and hyperproliferative conditions .

Other Potential Activities

While the above applications are well-documented, ongoing research may reveal additional uses for this compound. Researchers continue to explore its properties, including potential enzyme inhibition (e.g., carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular effects .

Mechanism of Action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) .

Mode of Action

Related compounds have shown significant inhibitory activity against cdk2 . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, affecting the proliferation of cancer cells .

Result of Action

Related compounds have shown significant cytotoxic activities against various cell lines . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, potentially leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of 2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances in the environment . .

properties

IUPAC Name |

2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN4/c6-5-8-4-2-1-3(7)9-11(4)10-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITGTYXQNLVJPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=N2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.45 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B6609598.png)

![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)

![3-ethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609605.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6609617.png)

![2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid](/img/structure/B6609623.png)

![6-methoxyspiro[3.3]heptan-1-one](/img/structure/B6609630.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate](/img/structure/B6609652.png)

![1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid](/img/structure/B6609654.png)

![7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B6609659.png)

![tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B6609670.png)

![6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609672.png)

![rac-(1R,3R)-1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid](/img/structure/B6609682.png)